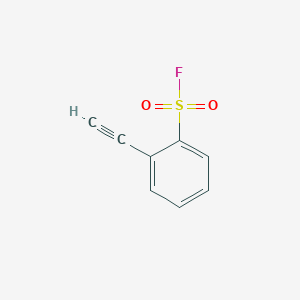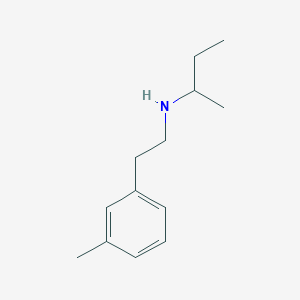![molecular formula C8H12OS B13484512 {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol is a chemical compound with the molecular formula C8H12OS. It is characterized by a bicyclic structure containing a sulfur atom, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol involves several steps. One common synthetic route includes the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities .
Análisis De Reacciones Químicas
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds .
Aplicaciones Científicas De Investigación
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, such as its use as a precursor for drug development. In industry, it may be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure may play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol can be compared with other similar compounds, such as {2-Thiabicyclo[2.2.2]octane} and {2-Thiabicyclo[2.2.2]oct-5-ene}. These compounds share a similar bicyclic structure but differ in the presence or absence of specific functional groups.
Propiedades
Fórmula molecular |
C8H12OS |
|---|---|
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
2-thiabicyclo[2.2.2]oct-5-en-3-ylmethanol |
InChI |
InChI=1S/C8H12OS/c9-5-8-6-1-3-7(10-8)4-2-6/h1,3,6-9H,2,4-5H2 |
Clave InChI |
KERLWPXEYFAFPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


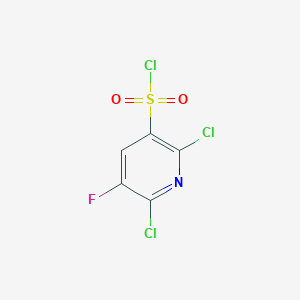
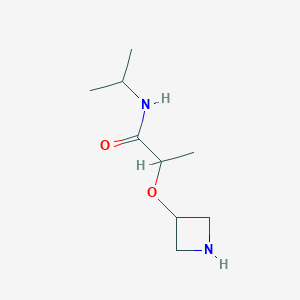
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)

![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
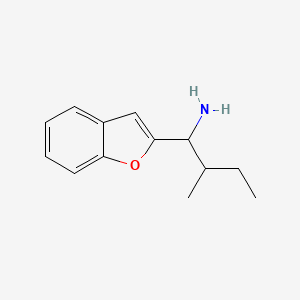
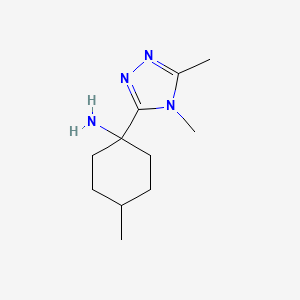
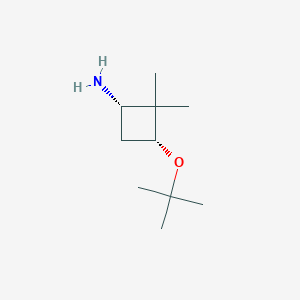
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
